Ethyl 2-ethylacetoacetate
Overview
Description
Ethyl 2-ethylacetoacetate is an organic compound with the molecular formula C8H14O3. It is a colorless to almost colorless liquid with a characteristic odor. This compound is widely used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
Ethyl 2-ethylacetoacetate is a chemical compound that is used as an intermediate in the production of a wide variety of compounds . The primary targets of this compound are the biochemical pathways where it acts as a precursor or an intermediate. It is used in the synthesis of 2-alkylidenetetrahydrofurans, diphenyllead (IV) thiosemicarbazonates, and pyrazolonates .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. It is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total . The enol is moderately acidic . Thus, this compound behaves similarly to acetylacetone .
Biochemical Pathways
This compound is often used in the acetoacetic ester synthesis, comparable to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . After its alkylation and saponification, thermal decarboxylation is also possible .
Pharmacokinetics
It is known that the compound has a boiling point of 87-189 °c/743 mmhg and a density of 0981 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the formation of other compounds. For example, it is used as a starting reagent in the synthesis of 2-ethylfumaric acid . The exact molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and reactions in which it is involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . Its solubility in chloroform and methanol is slight , which could affect its interaction with other compounds in a solution. Furthermore, it is combustible, with a flash point of >230 °F , indicating that it should be kept away from heat sources for safety .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethylacetoacetate plays a significant role in biochemical reactions due to its ability to act as a precursor for the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the synthesis of 2-alkylidenetetrahydrofurans and diphenyllead(IV) thiosemicarbazonates . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical pathways.
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the synthesis of 2-ethylfumaric acid, which plays a role in cellular metabolic pathways . The compound’s ability to modulate these processes makes it a valuable tool in studying cellular functions and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can undergo keto-enol tautomerism, which allows it to participate in nucleophilic substitution reactions . This property enables it to form complexes with enzymes and other proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or light . Long-term studies have shown that it can have lasting effects on cellular functions, making it important to consider these factors when designing experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways, while higher doses may lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound can cause significant cellular damage, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of 2-ethylfumaric acid and other organic compounds . It interacts with enzymes such as acetyl-CoA synthetase and alcohol acetyltransferase, which are crucial for its metabolic conversion . These interactions can affect metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. Understanding these transport mechanisms is essential for predicting the compound’s distribution and effects in biological systems.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications. This localization is important for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylacetoacetate can be synthesized through the Claisen condensation of ethyl acetate with ethyl propionate. The reaction involves the use of a strong base, such as sodium ethoxide, to generate the enolate intermediate, which then undergoes condensation to form the desired product .
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with ethanol. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethylacetoacetate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha-carbon position using alkyl halides in the presence of a strong base.
Condensation: It participates in Knoevenagel condensation reactions with aldehydes to form alpha-alkylideneacetoacetates.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Common Reagents and Conditions:
Alkylation: Sodium hydride or lithium diisopropylamide as bases.
Condensation: Pyridine and magnesium chloride as catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Major Products Formed:
Alkylation: Various methyl ketones.
Condensation: Alpha-alkylideneacetoacetates.
Reduction: Ethyl 3-hydroxybutyrate.
Scientific Research Applications
Ethyl 2-ethylacetoacetate is used in a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl 2-ethylacetoacetate can be compared with similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the ethyl group at the alpha position.
Methyl acetoacetate: Similar in reactivity but has a methyl group instead of an ethyl group.
Ethyl 2-methylacetoacetate: Similar in structure but has a methyl group at the alpha position.
This compound is unique due to its specific reactivity and the presence of the ethyl group at the alpha position, which influences its chemical behavior and applications .
Properties
IUPAC Name |
ethyl 2-ethyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANYBNORCUPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862285 | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-97-6 | |
Record name | Ethyl 2-ethylacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-ethylacetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53775 | |
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Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl α-acetylbutyrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65CB79AQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Ethyl 2-ethylacetoacetate participates in, and what role does it play?
A1: this compound is a β-ketoester, making it a valuable reagent in organic synthesis. It possesses reactive methylene and carbonyl groups. [, ]
- Knoevenagel Condensation: The acidic methylene group readily undergoes condensation with aldehydes, like benzaldehyde or p-tolylaldehyde, in the presence of an acid catalyst to form α,β-unsaturated carbonyl compounds. []
- Reaction with Thiourea: In the presence of trifluoroacetic acid, this compound reacts with thiourea and various aldehydes to yield tetra(hexa)hydropyrimidinethione-carboxylates. This three-component condensation highlights its utility in synthesizing heterocyclic compounds. []
- Synthesis of Chromenone Derivatives: this compound serves as a precursor for synthesizing substituted chromenones, specifically 3-ethyl-4-methyl-7,8-dihydroxy-2H-chromenone. These chromenones are then further reacted to create crown ether derivatives. []
Q2: The research mentions this compound is used in the synthesis of crown ethers. What makes these crown ethers significant?
A2: Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, particularly alkali metal ions. [] The chromenone-based crown ethers synthesized using this compound are of interest due to their potential applications in:
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